
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
Descripción
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and linked via an ethyl chain to a 4-(trifluoromethyl)benzamide moiety. The compound’s structure combines a pyridazinone scaffold—a heterocyclic system known for its pharmacological relevance—with a trifluoromethyl-substituted benzamide group, which enhances metabolic stability and bioavailability.
Propiedades
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-30-17-8-4-14(5-9-17)18-10-11-19(28)27(26-18)13-12-25-20(29)15-2-6-16(7-3-15)21(22,23)24/h2-11H,12-13H2,1H3,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHOTZIPOLQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyridazinone core linked to a methoxyphenyl group and a trifluoromethylbenzamide moiety. The unique arrangement of these functional groups suggests diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Structural Feature | Description |
---|---|
Pyridazinone Core | Central structure linked to various substituents. |
Methoxyphenyl Group | Enhances lipophilicity and potential receptor interactions. |
Trifluoromethyl Group | Imparts unique electronic properties, enhancing biological activity. |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, disrupting metabolic pathways crucial for various diseases.
Potential Targets
- Enzymes : Inhibition of enzymes involved in inflammatory pathways.
- Receptors : Modulation of receptor activity related to cancer cell proliferation.
Biological Activities
Research indicates that derivatives of pyridazinones exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is significant for neurodegenerative diseases.
Case Studies
-
Anticancer Studies :
- A study demonstrated that related pyridazinone derivatives effectively inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through caspase activation.
-
Anti-inflammatory Research :
- In a model of acute inflammation, compounds similar to this compound showed significant reductions in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
-
Enzyme Inhibition :
- A study on related compounds indicated moderate inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM, highlighting the potential for neuroprotective applications.
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Effect | Reference Study |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | Study 1 |
Anti-inflammatory | Reduces cytokine levels | Study 2 |
Enzyme inhibition | Moderate inhibition of AChE and BuChE | Study 3 |
Comparación Con Compuestos Similares
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide [(S)-17b]
- Structural Differences: Pyridazinone substitution: 4-((Dimethylamino)methyl)phenyl vs. 4-methoxyphenyl in the target compound. Benzamide substitution: 2-Amino-4-fluorophenyl vs. 4-(trifluoromethyl)phenyl.
- Activity: Potent class I HDAC inhibition (IC₅₀ < 10 nM for HDAC1/2/3). Antitumor efficacy in SKM-1 xenograft models (TGI > 70% at 30 mg/kg, oral). Induces histone H3 acetylation, p21 upregulation, and apoptosis .
- Pharmacokinetics :
N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide
- Structural Differences: Core scaffold: Ureido group replaces the pyridazinone ring. Substituents: 4-(Trifluoromethyl)benzamide retained, but ethyl linker connects to a phenylethyl-ureido group.
- Activity: Conversion rates of 10–18% under varying conditions (exact biological relevance unclear) .
3-Chloro-4-hydroxy-N-phenethylbenzamide
- Structural Differences: Benzamide substitution: 3-Chloro-4-hydroxy vs. 4-(trifluoromethyl). Linker: Phenethyl vs. ethyl-pyridazinone.
Substituent Impact on Activity
- Pyridazinone Substitution: The 4-methoxyphenyl group in the target compound may reduce HDAC isoform selectivity compared to (S)-17b’s dimethylaminomethyl group, which enhances binding to HDAC catalytic pockets .
- Trifluoromethyl Benzamide :
Research Findings and Implications
- Structural Optimization: The pyridazinone scaffold is critical for HDAC inhibition, with substituents at the 4-position modulating potency and selectivity.
- Safety : Trifluoromethyl groups mitigate hERG liability, as seen in (S)-17b, suggesting the target compound may share this advantage.
- Knowledge Gaps: Specific data on the target compound’s HDAC inhibition, pharmacokinetics, and in vivo efficacy are needed to validate inferred properties.
Métodos De Preparación
Method 1: Hydrazine Cyclization Followed by Amide Coupling
Steps :
- Synthesis of 3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-ethanol :
Alkylation to Introduce Ethylamine Side Chain :
Amide Formation with 4-(Trifluoromethyl)benzoic Acid :
Table 1: Reaction Parameters for Method 1
Method 2: One-Pot Tandem Cyclization-Alkylation
Steps :
- Simultaneous Cyclization and Alkylation :
- Benzamide Coupling via Mixed Carbonate Intermediate :
Table 2: Optimization of One-Pot Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 70°C | ↑ Yield by 20% vs. 50°C |
Solvent | H₂O/EtOH (1:1) | Prevents hydrolysis vs. pure EtOH |
Base | NaOH (15%) | ↑ Cyclization efficiency vs. KOH |
Alternative Approaches
Microwave-Assisted Synthesis
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and what critical reaction conditions ensure high yield?
The synthesis involves multi-step reactions starting from pyridazinone precursors and trifluoromethyl benzamide derivatives. Key steps include:
- Coupling reactions under anhydrous conditions to attach the ethyl linker to the pyridazinone core.
- Amide bond formation between the intermediate and 4-(trifluoromethyl)benzoyl chloride, catalyzed by trichloroisocyanuric acid (TCICA) in acetonitrile .
- Optimization of temperature (e.g., 0–5°C for acyl chloride reactions) and solvent purity (e.g., THF or DMF) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly the pyridazinone ring and trifluoromethyl group?
- NMR spectroscopy : H and C NMR confirm the pyridazinone ring’s substitution pattern and ethyl linker connectivity.
- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~1130 cm (C-F stretch) validate the trifluoromethyl benzamide moiety .
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .
Q. What in vitro assays are typically used to evaluate biological activity, and how should controls be designed?
- Enzyme inhibition assays : For HDAC targets, use fluorogenic substrates (e.g., acetylated lysine derivatives) with Z-FR-AMC as a positive control .
- Cell viability assays : Include untreated cells and vehicle controls (e.g., DMSO ≤0.1%) to account for solvent effects. IC values should be validated across ≥3 independent experiments .
Advanced Research Questions
Q. How can computational modeling identify potential biological targets for this compound?
- Molecular docking : Use software like AutoDock Vina to screen against HDAC isoforms or other targets. Prioritize binding poses with ΔG ≤ -8 kcal/mol .
- Pharmacophore mapping : Align the pyridazinone core and trifluoromethyl group with known active site motifs (e.g., zinc-binding domains in HDACs) .
Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?
- Dose adjustment : Account for bioavailability differences (e.g., oral vs. intraperitoneal administration). For example, in SKM-1 xenograft models, oral doses of 50 mg/kg/day showed efficacy comparable to in vitro IC values .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo activity .
Q. How can structure-activity relationship (SAR) studies optimize the pyridazinone core and trifluoromethyl benzamide moiety?
- Analog synthesis : Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., fluoro) to enhance metabolic stability .
- Trifluoromethyl positional isomerism : Compare para- vs. meta-substituted benzamides to assess effects on lipophilicity (logP) and target binding .
Q. What methodological approaches improve pharmacokinetic properties, such as metabolic stability?
- Liver microsome assays : Screen for CYP450-mediated degradation. Compounds with >60% remaining after 30 minutes are prioritized .
- Pro-drug strategies : Mask polar groups (e.g., hydroxylation-prone sites) with pivaloyloxymethyl esters to enhance oral absorption .
Q. How should researchers analyze conflicting data on the compound’s mechanism of action across cell lines?
- Pathway enrichment analysis : Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive cell lines.
- Chemical proteomics : Employ affinity chromatography to capture off-target interactions (e.g., kinases or tubulin) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.